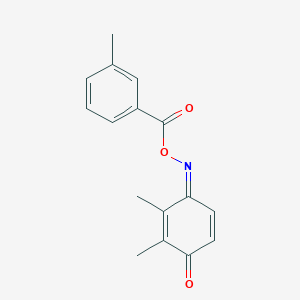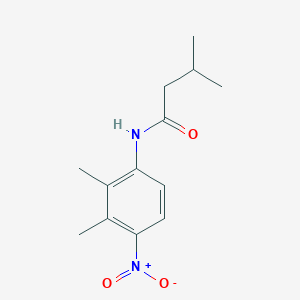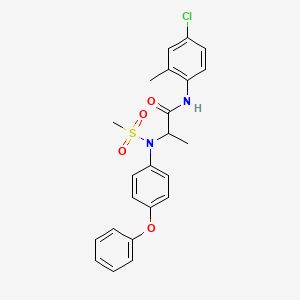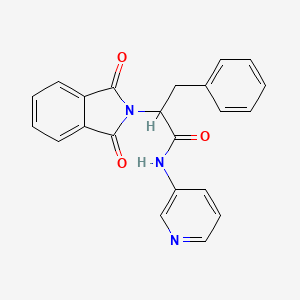
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime
描述
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission and play a crucial role in learning and memory processes.
科学研究应用
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been extensively used as a research tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of AMPA and kainate receptors, which are involved in synaptic plasticity, learning, and memory processes. 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been used in electrophysiological studies to investigate the properties of these receptors and their modulation by other neurotransmitters and drugs. It has also been used in animal models of epilepsy, stroke, and neurodegenerative diseases to study the role of glutamate receptors in these conditions.
作用机制
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime acts as a competitive antagonist of the AMPA and kainate receptors by binding to their ion channels and blocking the influx of calcium ions. This leads to a reduction in excitatory neurotransmission and synaptic plasticity. 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has a higher affinity for the kainate receptors than the AMPA receptors, and its potency varies depending on the subunit composition of the receptors.
Biochemical and Physiological Effects
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which may have neuroprotective effects. 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has also been shown to reduce seizure activity in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease. However, 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has been reported to have some toxic effects, including hepatotoxicity and nephrotoxicity, which limit its use in some experimental settings.
实验室实验的优点和局限性
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has several advantages as a research tool, including its high potency and selectivity for the AMPA and kainate receptors. It has been extensively characterized in vitro and in vivo, and its mechanism of action is well-understood. However, 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime also has some limitations, including its potential toxic effects, which may limit its use in some experimental settings. It is also relatively expensive and may not be readily available in some research laboratories.
未来方向
2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime has several potential future directions for research. One area of interest is the development of more selective and potent antagonists of the AMPA and kainate receptors, which may have fewer toxic effects and greater therapeutic potential. Another area of interest is the use of 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime and other glutamate receptor antagonists in the treatment of neurological and psychiatric disorders, including epilepsy, stroke, and depression. Finally, further research is needed to elucidate the role of glutamate receptors in synaptic plasticity and learning and memory processes, and 2,3-dimethylbenzo-1,4-quinone O-(3-methylbenzoyl)oxime may continue to be a valuable research tool in these areas.
属性
IUPAC Name |
[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-4-6-13(9-10)16(19)20-17-14-7-8-15(18)12(3)11(14)2/h4-9H,1-3H3/b17-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQWVSVOCIONCL-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=CC(=O)C(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C\2/C=CC(=O)C(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018755.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4018761.png)
![9-methyl-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B4018763.png)
![4,4'-[(2,4-diisopropoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018766.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4018770.png)
![2,6-dimethyl-4-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4018780.png)
![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(2-furyl)acryloyl]amino}acrylamide](/img/structure/B4018795.png)
![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4018799.png)
![N-benzyl-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4018808.png)